molecular formula C11H9ClN2O2 B12943016 3-((4-Chloro-1H-pyrazol-1-yl)methoxy)benzaldehyde

3-((4-Chloro-1H-pyrazol-1-yl)methoxy)benzaldehyde

Cat. No.: B12943016
M. Wt: 236.65 g/mol
InChI Key: FWZQVIBSWGFGNV-UHFFFAOYSA-N
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Description

3-((4-Chloro-1H-pyrazol-1-yl)methoxy)benzaldehyde is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry. This compound features a benzaldehyde moiety linked to a pyrazole ring via a methoxy group, with a chlorine atom attached to the pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-Chloro-1H-pyrazol-1-yl)methoxy)benzaldehyde typically involves the reaction of 4-chloro-1H-pyrazole with 3-formylphenol in the presence of a base. The reaction proceeds through the formation of a methoxy linkage between the pyrazole and benzaldehyde moieties. Common bases used in this reaction include potassium carbonate or sodium hydroxide, and the reaction is often carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-((4-Chloro-1H-pyrazol-1-yl)methoxy)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine or pyridine.

Major Products Formed

    Oxidation: 3-((4-Chloro-1H-pyrazol-1-yl)methoxy)benzoic acid.

    Reduction: 3-((4-Chloro-1H-pyrazol-1-yl)methoxy)benzyl alcohol.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

3-((4-Chloro-1H-pyrazol-1-yl)methoxy)benzaldehyde has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((4-Chloro-1H-pyrazol-1-yl)methoxy)benzaldehyde is unique due to its specific structural features, such as the presence of both a benzaldehyde and a pyrazole moiety linked via a methoxy group. This unique structure imparts distinct reactivity and biological activity compared to other similar compounds. For instance, the presence of the chlorine atom on the pyrazole ring can influence its interaction with biological targets and its overall pharmacological profile.

Properties

Molecular Formula

C11H9ClN2O2

Molecular Weight

236.65 g/mol

IUPAC Name

3-[(4-chloropyrazol-1-yl)methoxy]benzaldehyde

InChI

InChI=1S/C11H9ClN2O2/c12-10-5-13-14(6-10)8-16-11-3-1-2-9(4-11)7-15/h1-7H,8H2

InChI Key

FWZQVIBSWGFGNV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OCN2C=C(C=N2)Cl)C=O

Origin of Product

United States

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